molecular formula C9H11NO2 B584682 D-Phenylalanine-d5

D-Phenylalanine-d5

Cat. No.: B584682
M. Wt: 170.22 g/mol
InChI Key: COLNVLDHVKWLRT-NQJMBGHTSA-N
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Description

Molecular Composition

D-Phenyl-D5-alanine retains the core structure of phenylalanine (C$$9$$H$${11}$$NO$$2$$) but replaces five hydrogens on the aromatic ring with deuterium atoms. The molecular formula is thus C$$9$$H$$6$$D$$5$$NO$$_2$$, with a molecular weight of 170.22 g/mol.

IUPAC Nomenclature

The systematic name is (2R)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid , reflecting its stereochemistry (D-configuration) and deuteration pattern. Common synonyms include D-Phenylalanine-d5 and (2,3,4,5,6-$$^2$$H$$_5$$)-D-phenylalanine.

Structural Features

  • Deuterated phenyl ring : Complete deuteration at positions 2, 3, 4, 5, and 6.
  • Chiral center : The α-carbon retains the D-configuration, distinguishing it from the L-form.
  • Backbone : Unmodified alanine side chain with carboxylic acid and amine groups.

Table 1: Key Structural Descriptors

Property Value
SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])CC@HN)[2H])[2H]
InChI Key COLNVLDHVKWLRT-NQJMBGHTSA-N
CAS Registry 362049-55-6

Historical Context of Deuterated Amino Acids

Deuterated amino acids emerged in the 1960s following advances in isotope chemistry and the recognition of deuterium’s utility in tracing metabolic pathways. Early syntheses relied on harsh conditions, such as catalytic exchange in D$$_2$$O or deuterated solvents, which often led to incomplete deuteration. The development of enzymatic and transition-metal-catalyzed methods in the 21st century enabled site-selective deuteration, as demonstrated by Buller et al. (2022), who achieved >95% deuterium incorporation at Cα and Cβ positions using dual-protein systems. D-Phenyl-D5-alanine represents a specialized advancement in this field, optimized for aromatic ring labeling to minimize interference in protein folding studies.

Significance in Biochemical Research

NMR Spectroscopy

Deuteration reduces signal overlap in $$^1$$H NMR spectra. For example, in studies of carboxypeptidase A, D-Phenyl-D5-alanine’s deuterated ring simplified the detection of phenyl group dynamics, revealing pi-flip rates of 3×10$$^4$$–1×10$$^5$$ Hz.

Metabolic Tracing

The compound’s isotopic label allows tracking of phenylalanine metabolism without perturbing biological systems. Recent work on Lac-Phe-d5 (an exercise-induced metabolite) utilized deuterated phenylalanine to elucidate its role in appetite suppression.

Protein Dynamics

Deuteration facilitates quasi-elastic neutron scattering (QENS) studies. By eliminating hydrogen incoherence, researchers resolve side-chain motions in proteins like phenylalanine hydroxylase.

Table 2: Research Applications

Application Example Study
Enzyme mechanism Carboxypeptidase A ligand dynamics
Metabolic regulation Lac-Phe in obesity suppression
Protein folding Neutron scattering of amyloid-β

Physical and Chemical Properties

Solubility

D-Phenyl-D5-alanine is soluble in water (50 mM) and dimethyl sulfoxide (100 mM), mirroring the solubility of non-deuterated phenylalanine. In water-ethanol mixtures, solubility decreases linearly with ethanol content, from 15.2 g/L (pure water) to 2.1 g/L (40% ethanol).

Optical Activity

The D-enantiomer exhibits a specific rotation of $$[α]D^{20} = -42^\circ$$ to $$-38^\circ$$ (c = 1 in H$$2$$O), comparable to its non-deuterated counterpart.

Stability

Stable for >24 months at −20°C but undergoes racemization at elevated temperatures (>100°C).

Comparison with Non-Deuterated Phenylalanine

Isotopic Effects

  • Kinetic isotope effects (KIE) : Deuteration slows C–H bond cleavage in enzymatic reactions (e.g., KIE = 2.3 for phenylalanine hydroxylase).
  • Thermodynamics : The deuterated compound has a 0.5 kcal/mol higher lattice energy, slightly elevating its melting point (~187°C vs. 180°C for L-phenylalanine).

Spectroscopic Differentiation

In $$^1$$H NMR, the aromatic proton signals at 7.2–7.4 ppm disappear, replaced by a singlet at 2.5 ppm for residual H-D exchange.

Table 3: Key Comparisons

Property D-Phenyl-D5-alanine L-Phenylalanine
Molecular weight 170.22 g/mol 165.19 g/mol
Aromatic protons 0 5
$$^1$$H NMR (aromatic) Absent 7.2–7.4 ppm

Properties

IUPAC Name

(2R)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-NQJMBGHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

D-Phenylalanine-d5, also known as D-Phenyl-D5-alanine, primarily targets the Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play a crucial role in various biochemical processes in the body.

Mode of Action

This compound interacts with its targets through a sodium-independent, high-affinity transport mechanism. This interaction involves large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan, when associated with SLC3A2/4F2hc. This interaction leads to changes in cellular activities.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Biological Activity

D-Phenyl-D5-alanine is a deuterated derivative of phenylalanine, an essential amino acid. Its unique isotopic labeling with five deuterium atoms allows for various applications in biochemical research, particularly in studying metabolic pathways and enzyme interactions. This article reviews the biological activity of D-Phenyl-D5-alanine, focusing on its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

D-Phenyl-D5-alanine has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₉N₀₄
  • Molecular Weight : Approximately 270.34 g/mol
  • Structure : The compound features a phenyl group where five hydrogen atoms are replaced by deuterium, enhancing its utility in isotopic labeling applications .

Role in Neurotransmitter Synthesis

Phenylalanine is a precursor to several neurotransmitters, including dopamine, norepinephrine, and epinephrine. D-Phenyl-D5-alanine can be used to trace the metabolic pathways of these neurotransmitters without interfering with normal biological processes due to its isotopic labeling .

Research indicates that D-Phenyl-D5-alanine may have implications for studying conditions such as Parkinson's disease, where dopaminergic pathways are affected. By using this compound in positron emission tomography (PET) studies, researchers can visualize dopaminergic activity in the brain .

Applications in Research

D-Phenyl-D5-alanine is primarily utilized in:

  • Isotopic Labeling : Its deuterated form allows researchers to track metabolic pathways without interference from naturally occurring isotopes.
  • Enzyme Interaction Studies : The compound aids in understanding enzyme specificity and substrate interactions within biological systems .

Study on Enzymatic Reactions

A study investigated the use of D-Phenyl-D5-alanine in tracking enzymatic reactions. The labeled compound was incorporated into peptide synthesis, allowing for precise measurements of reaction kinetics and enzyme activity .

Neuroendocrine Activity

Research has shown that D-phenylalanine can act as a dopamine agonist, influencing neuroendocrine activity. In rodent models, exposure to deuterated compounds has been linked to alterations in hormone levels and metabolic processes . However, the relevance of these findings to human health remains under investigation.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaBiological Activity
D-Phenyl-D5-alanineC₁₄H₁₉N₀₄Used for tracing metabolic pathways; limited direct activity
L-PhenylalanineC₉H₁₁NO₂Precursor for neurotransmitters; implicated in mood regulation
DL-PhenylalanineC₉H₁₁NO₂Analgesic and antidepressant properties; mixed effects

Comparison with Similar Compounds

Enantiomeric Counterparts

  • L-Phenyl-D5-alanine (CAS 56253-90-8): Molecular formula: C₆D₅CH₂CH(NH₂)COOH (identical to D-Phenyl-D5-alanine but L-configuration). Applications: Used in studies requiring L-amino acid specificity, such as enzyme-substrate binding assays . Key difference: Enantiomeric purity (>98% for D-form vs. L-form) impacts biological activity in chiral environments .

Isotopic Variants with Additional Deuterium Substitution

  • D-Phenyl-D5-alanine-2,3,3-d3 (CAS 1202064-02-5):
    • Molecular formula : C₆D₅CD₂CD(NH₂)COOH.
    • Deuterium content : 8 deuterium atoms (5 on phenyl ring, 3 on side chain).
    • Applications : Enhanced isotopic labeling for precise metabolic flux analysis in complex systems .
  • DL-Phenyl-D5-alanine-3,3-d2 (CAS 74228-83-4): Molecular formula: C₆D₅CH₂CD₂(NH₂)COOH. Deuterium content: 7 deuterium atoms (5 on phenyl ring, 2 on β-carbon). Applications: Racemic mixtures for non-stereoselective tracer studies .

N-Protected Derivatives

  • D-Phenyl-D5-alanine-N-t-Boc (CAS 1213661-19-8): Molecular formula: C₁₄H₁₄D₅NO₄. Function: The tert-butoxycarbonyl (Boc) group protects the amino group during peptide synthesis. Purity: 99 atom% D; used in solid-phase peptide synthesis to minimize deuterium loss .
  • D-Phenyl-D5-alanine-N-FMOC (CAS unlabelled 86123-10-6):
    • Function : Fluorenylmethyloxycarbonyl (FMOC) protection enables modern automated peptide synthesis .

Non-Deuterated Analogues

  • D-Phenylalanine (CAS 673-06-3): Molecular formula: C₉H₁₁NO₂. Key contrast: Lack of deuterium limits use in MS/NMR but retains natural biochemical activity for control experiments .

Pharmacokinetic Studies

D-Phenyl-D5-alanine demonstrates ~10% slower metabolic clearance compared to non-deuterated D-phenylalanine in rodent models, attributed to the kinetic isotope effect (KIE) of deuterium .

Enzyme Mechanism Probes

In tyrosine hydroxylase assays, D-Phenyl-D5-alanine reduces reaction rates by 15–20% versus the protiated form, highlighting deuterium’s impact on C-H bond breakage .

Peptide Stability

N-Boc-protected D-Phenyl-D5-alanine shows >95% isotopic retention after 24-hour exposure to protease-rich environments, making it ideal for stable isotope-labeled peptide drugs .

Data Tables

Table 1: Key Properties of D-Phenyl-D5-alanine and Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Deuterium Content Enantiomeric Purity
D-Phenyl-D5-alanine 362049-55-6 C₆D₅CH₂CH(NH₂)COOH 170.22 99 atom% D >98% D
L-Phenyl-D5-alanine 56253-90-8 C₆D₅CH₂CH(NH₂)COOH 170.22 98 atom% D >98% L
D-Phenyl-D5-alanine-2,3,3-d3 1202064-02-5 C₆D₅CD₂CD(NH₂)COOH 173.23 98 atom% D >98% D
D-Phenyl-D5-alanine-N-t-Boc 1213661-19-8 C₁₄H₁₄D₅NO₄ 270.33 99 atom% D >98% D

Table 2: Commercial Suppliers and Pricing (Representative Data)

Supplier Product Code Quantity Price (USD)
Cambridge Isotope Laboratories DLM-1258-5 0.5 g 11,600
Kanto Reagents CDN-D-6332 100 mg 52,800
Chongqing Chemdad Boc-Phe-OH-d5 100 mg 57,200

Preparation Methods

Synthesis of the Oxazolone Precursor

The foundational approach involves synthesizing a 2-methyl oxazolone derivative from benzaldehyde-D6. Benzaldehyde-D6 undergoes condensation with methyl isocyanoacetate in the presence of a base, forming the oxazolone ring. This intermediate is critical for introducing deuterium into the phenyl ring while preserving the stereochemical configuration.

Catalytic Reduction with Deuterium Gas

The oxazolone derivative is subjected to catalytic deuteration using palladium on barium sulfate (Pd/BaSO₄) under deuterium gas (D₂). This step replaces all five hydrogen atoms on the phenyl ring with deuterium, yielding a fully deuterated oxazolone intermediate. The reaction occurs in deuterated solvents (e.g., D₂O or deuterated methanol) to prevent proton back-exchange.

Hydrolysis and Enzymatic Deacylation

Hydrolysis of the deuterated oxazolone produces acetylphenyl-D5-alanine-2,3,3-D3, which undergoes enzymatic deacylation using a stereoselective lipase or acylase. The enzyme selectively cleaves the acetyl group from the L-enantiomer, leaving the D-enantiomer intact. Subsequent purification via chromatography isolates D-phenyl-D5-alanine with high enantiomeric excess (>98%).

Key Data:

  • Catalyst : Pd/BaSO₄ (5% w/w)

  • Deuteration Efficiency : >95% incorporation

  • Enzymatic Resolution Yield : ~60% (theoretical)

Chiral Resolution of Racemic DL-Phenyl-D5-Alanine

Synthesis of Racemic DL-Phenyl-D5-Alanine

DL-Phenyl-D5-alanine is synthesized via a Strecker synthesis variant, where deuterated benzaldehyde (C₆D₅CHO) reacts with ammonium chloride and sodium cyanide in a deuterated medium. The resulting aminonitrile is hydrolyzed under acidic conditions to yield the racemic DL mixture.

Diastereomeric Salt Formation

The racemic mixture is resolved using chiral resolving agents such as (+)- or (-)-tartaric acid. The D-enantiomer forms a less soluble diastereomeric salt with the resolving agent, which precipitates out of solution. Repeated recrystallization enhances enantiomeric purity.

Limitations and Practical Considerations

This method suffers from moderate yields (~50%) due to equilibrium limitations during salt formation. Additionally, scalability is challenging, as large quantities of chiral resolving agents are required.

Key Data:

  • Resolving Agent : (-)-Tartaric acid

  • Purity After Recrystallization : 90–95% enantiomeric excess

Direct Deuteration via Hydrogen-Deuterium Exchange

Catalytic Deuteration of Phenylalanine

In this method, L-phenylalanine is dissolved in a deuterated solvent (e.g., D₂O) and exposed to deuterium gas (D₂) over a platinum or palladium catalyst. The reaction substitutes hydrogens on the phenyl ring with deuterium at elevated temperatures (80–100°C). However, this approach lacks stereoselectivity, necessitating subsequent chiral separation.

Post-Deuteration Chiral Purification

The deuterated racemic mixture is subjected to enzymatic resolution (as in Section 1.3) or chiral chromatography using a cellulose-based stationary phase. High-performance liquid chromatography (HPLC) with a chiral column achieves >99% enantiomeric purity but requires specialized equipment.

Key Data:

  • Deuteration Temperature : 80–100°C

  • Catalyst : Pd/C (10% w/w)

  • Deuterium Incorporation : 85–90%

Comparative Analysis of Preparation Methods

Method Key Steps Yield Purity Scalability
Catalytic DeuterationOxazolone synthesis, enzymatic resolution~60%>98% eeModerate
Chiral ResolutionRacemic synthesis, diastereomeric salt~50%90–95% eeLow
Direct DeuterationH/D exchange, chiral chromatography~40%>99% eeHigh

Q & A

Q. How can isotopic impurities in D-Phenyl-D5-alanine impact pharmacokinetic modeling, and how should these be reported?

  • Methodological Answer :
  • Quantify impurities : Use isotopic dilution assays to measure protiated contaminants.
  • Model adjustments : Incorporate impurity levels as covariates in compartmental models.
  • Transparency : Disclose impurity thresholds (e.g., <1% protiated species) in methods sections .

Tables for Reference

Parameter Recommended Technique Key Considerations Evidence
Isotopic purity validationHigh-resolution MSUse internal standards (e.g., D-Phe-d8)
Deuterium positional analysis2H-NMRAvoid solvent proton exchange (e.g., use D2O)
Metabolic flux quantificationLC-MS/MS with isotopic tracingNormalize to cell count/protein content

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